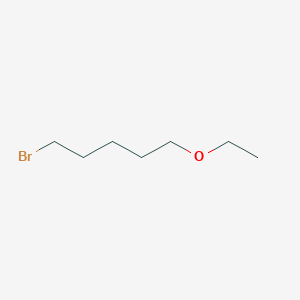
1-Bromo-5-ethoxypentane
Cat. No. B8687620
M. Wt: 195.10 g/mol
InChI Key: DRTWXURLAVHUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06045720
Procedure details


10 g of pyridine was added dropwise to a solution of 78 g (0.29 mol) of phosphorus tribromide in 130 ml of benzene. After the solution was stirred for 10 minutes and cooled to -5° C., a mixture of 102 g (0.77 mol) of pentane diol monoethyl ether and 5 g of pyridine was added dropwise. After maintaining the reaction temperature at 0° C. and stirring for 2 hours, the solution was stirred for 8 hours at the room temperature. 100 ml of water was added and extracted with diethyl ether. The organic layer was washed subsequently with 6N hydrochloric acid and an aqueous sodium hydrogen carbonate solution, then dried over anhydrous magnesium sulfate and concentrated. The residue was distilled under the reduced pressure, to obtain 103 g of 5-bromopentyl ethyl ether. Boiling point; 47-48° C. (1 mmHg).



Name
pentane diol monoethyl ether
Quantity
102 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
N1C=CC=CC=1.P(Br)(Br)[Br:8].[CH2:11]([O:13][CH:14](O)[CH2:15][CH2:16][CH2:17][CH3:18])[CH3:12].O>C1C=CC=CC=1>[CH2:11]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][Br:8])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
78 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
pentane diol monoethyl ether
|
|
Quantity
|
102 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CCCC)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the solution was stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After maintaining the reaction temperature at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for 2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 8 hours at the room temperature
|
|
Duration
|
8 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed subsequently with 6N hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
an aqueous sodium hydrogen carbonate solution, then dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under the reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OCCCCCBr
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 103 g | |
| YIELD: CALCULATEDPERCENTYIELD | 182% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
